1,5-Heptadien-3-yne
Description
Contextualization within Unsaturated Hydrocarbon Chemistry
1,5-Heptadien-3-yne (B12665799) is an unsaturated hydrocarbon with the molecular formula C7H8. nih.gov Its structure consists of a seven-carbon chain that incorporates two double bonds (alkene groups) at the first and fifth positions and one triple bond (alkyne group) at the third position. ontosight.ai This combination of functional groups classifies it as a dienyne, a specific type of polyunsaturated compound. ontosight.aidocbrown.info The presence of both sp2- and sp-hybridized carbon atoms confers distinct reactivity, making it a subject of interest for exploring complex chemical transformations.
The IUPAC name for the most stable isomer is (5E)-hepta-1,5-dien-3-yne, indicating the stereochemistry of the double bond at the C5 position. nih.gov It is one of several structural isomers with the formula C7H8, which includes other open-chain and cyclic compounds such as 1,6-Heptadien-3-yne and toluene. docbrown.infonih.gov The arrangement of its unsaturated bonds makes it a useful platform for constructing more elaborate molecular architectures. ontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H8 | nih.gov |
| Molecular Weight | 92.14 g/mol | nih.gov |
| IUPAC Name | (5E)-hepta-1,5-dien-3-yne | nih.gov |
| CAS Number | 3511-27-1 | lookchem.comjst.go.jp |
| Density | 0.793 g/cm³ | lookchem.com |
| Boiling Point | 103.3 °C at 760 mmHg | lookchem.com |
Significance in Contemporary Organic Chemistry Research
The significance of this compound in modern organic chemistry stems largely from its utility as a versatile building block in synthesis. ontosight.ai The conjugated dienyne motif is a key structural element found in a variety of natural compounds, and molecules containing this framework are often targeted for synthesis due to their potential biological activities. ontosight.ai Researchers utilize this compound and its derivatives as precursors for constructing complex polycyclic and natural product scaffolds. ontosight.ai
Its application extends to being an intermediate in the synthesis of various organic compounds, including potential pharmaceuticals. ontosight.ai For instance, it can serve as a starting material for producing other chemicals like n-heptylbenzene. molbase.com Furthermore, this compound has been identified as a component in the essential oil of the leaves of Scorodocarpus borneensis, an plant found in Indonesia, highlighting its occurrence in nature. researchgate.net It has also been detected as a product from the high-temperature pyrolysis of mulberry branches, which connects its formation to biomass conversion research. researchgate.net
Overview of Current Academic Inquiry and Research Trends
Current research involving this compound and related dienyne structures focuses on harnessing their unique reactivity. A primary area of investigation is their participation in metal-catalyzed reactions. ontosight.ai Palladium-catalyzed cross-coupling reactions, for example, are employed to synthesize substituted this compound derivatives, demonstrating a method for creating more complex molecules from simpler precursors. lookchem.com
Another significant research trend is the use of dienynes in cycloaddition reactions. The specific arrangement of double and triple bonds in this compound makes it an ideal substrate for reactions that form new rings, providing a powerful strategy for assembling polycyclic systems. ontosight.ai Synthetic methods to produce the core structure are also of interest, with documented routes including elimination reactions like dehydrohalogenation or the reduction of functionalized precursors, such as the hydrogenation of hept-6-en-4-yn-2-ol using a Lindlar's catalyst. ontosight.ailookchem.com Academic inquiry also extends to the study of its formation mechanisms in high-temperature environments, such as in the secondary reactions of furans and aromatic rings during biomass pyrolysis. researchgate.net The synthesis and reactions of functionalized analogues, such as bromo- and phenyl-substituted derivatives, are also being explored to expand their synthetic utility. lookchem.comcymitquimica.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
3511-27-1 |
|---|---|
Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
(5E)-hepta-1,5-dien-3-yne |
InChI |
InChI=1S/C7H8/c1-3-5-7-6-4-2/h3-4,6H,1H2,2H3/b6-4+ |
InChI Key |
AIKGMUZHUHXBCF-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C/C#CC=C |
Canonical SMILES |
CC=CC#CC=C |
Origin of Product |
United States |
Occurrence and Natural Abundance Studies
Detection in Biomass Pyrolysis Products
Pyrolysis is a thermal decomposition process carried out in the absence of oxygen, which breaks down complex organic materials like lignocellulosic biomass into bio-oil, biochar, and syngas. mdpi.com Bio-oil, a complex liquid mixture, contains a wide array of chemical compounds, including 1,5-Heptadien-3-yne (B12665799). mdpi.comnih.gov
The thermal degradation of lignocellulosic biomass—composed mainly of cellulose, hemicellulose, and lignin (B12514952)—into its constituent chemical compounds is a complex process. mdpi.com During high-temperature pyrolysis, the formation of aliphatic hydrocarbons with two double bonds, such as this compound, has been observed. researchgate.net The generation of this compound is attributed to the propensity of aromatic rings within the biomass structure to undergo ring-opening reactions. researchgate.net Furthermore, it is understood to be formed through the secondary reactions of intermediate products like furans, propargyl, and other monocyclic aromatic hydrocarbons at elevated temperatures. researchgate.net
Bio-oil is a complex mixture of water, carboxylic acids, ketones, aldehydes, phenols, and other organic compounds. researchgate.net Through fractionation processes, which separate the raw bio-oil into different cuts based on properties like polarity or molecular size, specific compounds can be identified. nih.gov this compound has been identified as a constituent within the products derived from biomass pyrolysis, specifically within the resulting bio-oil. researchgate.net
Pyroligneous acid, also known as wood vinegar, is a dark liquid produced during the destructive distillation of wood and other plant materials. researchgate.net It represents the aqueous fraction of condensed bio-oil. Analysis of pyroligneous acids generated from the pyrolysis of mulberry branches has confirmed the presence of this compound. researchgate.net
Isolation and Characterization from Botanical Sources
This compound has been identified as a naturally occurring compound in the essential oils of certain medicinal plants. researchgate.netnih.gov
The essential oil from the leaves of Scorodocarpus borneensis Becc., a tree native to Southeast Asia known locally as the Kulim tree or "forest onion," has been analyzed for its chemical composition. researchgate.netanyflip.com Using steam distillation to extract the oil, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis, researchers have identified this compound as one of the key chemical constituents. researchgate.netanyflip.com
In one study, this compound represented 10.50% of the total area of the GC-MS chromatogram for the essential oil of S. borneensis leaves. researchgate.netanyflip.com It was identified alongside several sulfur-containing compounds, which are major components of this particular essential oil. nih.govresearchgate.net
The table below details the chemical constituents identified in the essential oil of Scorodocarpus borneensis leaves from a specific study. researchgate.netanyflip.com
| Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight | Area (%) |
|---|---|---|---|---|
| 6.45 | Trisulfide, dimethyl | C₂H₆S₃ | 126.26 | 4.15 |
| 9.18 | Methyl (methylsulfinyl) methyl sulfide | C₃H₈OS₂ | 124.22 | 34.03 |
| 14.56 | This compound | C₇H₈ | 92.14 | 10.50 |
| 18.51 | 2,4,6-trithiaheptane-2,2-dioxide | C₄H₁₀O₂S₃ | 154.32 | 43.35 |
| 24.15 | Furan, tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl) | C₁₀H₁₈O | 154.25 | 6.01 |
| 27.09 | Methane, (methylsulfinyl)(methylthio) | C₃H₈OS₂ | 124.225 | 1.96 |
Detection in Various Plant Extracts
The investigation into the chemical composition of different plant extracts has led to the identification of this compound in several species. These findings are crucial for understanding the distribution of this compound in the plant kingdom and for the chemotaxonomic classification of these species.
Analysis of the ethanolic leaf extract of Canthium dicoccum has been conducted to identify its bioactive components. In a study by Rajarajeswari et al., GC-MS analysis of the extract identified major chemical constituents such as Spathulenol (20.76%), Caryophyllene oxide (19.25%), and Cedren-13-ol (10.62%). researchgate.net The extract was found to be rich in sesquiterpenoids, nitrogenous compounds, aldehydes, terpinolene, and phenols. researchgate.net However, in the available literature detailing the phytochemical composition of Canthium dicoccum leaf extracts, this compound has not been reported as a constituent. researchgate.netbotanyjournals.com
A study focused on the antibacterial properties and phytochemical constituents of Centaurea senegalensis has successfully identified this compound. In this research, the plant sample was extracted with methanol (B129727) and then partitioned with solvents of varying polarities. GC-MS analysis of the dichloromethane (B109758) fraction revealed the presence of several natural acetylenes, with this compound being the most abundant, constituting 23.2% of the identified compounds. This finding highlights Centaurea senegalensis as a significant natural source of this compound. The phytochemical screening of the extracts also indicated the presence of flavonoids, saponins, terpenes, and tannins. researchgate.net
Table 1: Acetylenic Compounds Identified in Centaurea senegalensis Dichloromethane Fraction
| Compound | Relative Abundance (%) |
| This compound | 23.2 |
| 2-Hexyne-1-ol | 12.3 |
| 2-Methyl-1,5-hexadien-3-yne | 6.6 |
| 5-Methyl-1-hexyn-3-ol | 2.1 |
The methanol leaf extract of Cassia singueana has been analyzed for its chemical composition, revealing the presence of this compound. researchgate.net Phytochemical analysis of this extract confirmed the presence of various classes of compounds, including alkaloids, cardiac glycosides, saponins, phenolic compounds, tannins, steroids, flavonoids, and terpenoids. researchgate.net Further detailed analysis using GC-MS led to the identification of a total of 18 different compounds within the methanol leaf extract, one of which was this compound. researchgate.net
Jatropha curcas is a plant known for its resistance to stress and its production of a wide range of secondary metabolites. nih.gov Studies have been conducted to analyze the volatile components and phytochemicals present in various parts of the plant, including leaves, bark, and seeds. cabidigitallibrary.org These analyses have identified compounds such as aldehydes, ketones, esters, terpenoids, and fatty acids. cabidigitallibrary.org However, in the existing literature detailing the chemical composition of Jatropha curcas, including studies on seedlings under various stress conditions, the presence of this compound has not been reported. nih.govcabidigitallibrary.orgresearchgate.netscience.govmdpi.com
Occurrence in Lignin Fractions
Lignin is a complex polymer found in the cell walls of plants. Its degradation, either through natural processes or industrial applications, can result in a variety of smaller chemical compounds. However, based on the available scientific literature, this compound has not been identified as a component or a degradation product of lignin.
Presence as a Volatile Organic Compound (VOC) from Microbial Metabolism
Microorganisms, including bacteria and fungi, are known to produce a diverse array of volatile organic compounds (VOCs) as part of their metabolism. swesiaq.senih.govmdpi.com These microbial VOCs (mVOCs) encompass a wide range of chemical classes, such as alcohols, ketones, terpenes, and hydrocarbons. swesiaq.senih.govdiva-portal.org While the production of many specific VOCs by various microbial species has been documented, there is currently no scientific literature that reports the production of this compound as a volatile organic compound resulting from microbial metabolism.
Detection in Food Matrices
Scientific analysis of volatile compounds in honey has revealed the presence of this compound in certain types of honey. A study analyzing nine different honey samples from various regions of Turkey identified this compound in four of the samples. The research utilized Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to determine the volatile profiles of these honeys. hacettepe.edu.tr
The detection of this compound varied among the different honey samples, indicating a potential link to the botanical origin of the honey. The compound was found in three multifloral honey samples and one chestnut honey sample. hacettepe.edu.tr The relative percentage of this compound in the total volatile composition of these honey samples is detailed in the table below.
Table 1: Relative Abundance of this compound in Turkish Honey Samples
| Sample Number | Botanical Origin | Relative Abundance (%) |
| Sample 2 | Multifloral | 2.75 |
| Sample 3 | Multifloral | 1.25 |
| Sample 5 | Chestnut | 0.03 |
| Sample 9 | Multifloral | 0.85 |
This data highlights the variability in the occurrence and concentration of this compound in honey, suggesting that its presence is dependent on the specific floral sources visited by the bees. hacettepe.edu.tr
Synthetic Methodologies and Strategies for 1,5 Heptadien 3 Yne
Chemical Synthesis Approaches
The most direct and powerful method for constructing the C(sp²)-C(sp) bond inherent to the 1,5-heptadien-3-yne (B12665799) framework is through palladium-catalyzed cross-coupling. The Sonogashira coupling, which joins a terminal alkyne with a vinyl halide, is particularly well-suited for this purpose.
The synthesis of this compound can be envisioned through the coupling of two key fragments: a three-carbon vinyl unit and a four-carbon alkynyl unit. A common route involves the reaction between a 1-halopropene and vinylacetylene. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, like copper(I) iodide (CuI), in the presence of an amine base (e.g., triethylamine, diisopropylamine) which acts as both a solvent and an acid scavenger.
The catalytic cycle proceeds via:
Oxidative Addition: The vinyl halide (e.g., 1-bromopropene) adds to the Pd(0) center to form a Pd(II)-vinyl complex.
Transmetalation: The terminal alkyne (vinylacetylene) is deprotonated by the base and coordinates to the Cu(I) salt to form a copper(I) acetylide. This acetylide then transfers the alkynyl group to the Pd(II) center, displacing the halide.
Reductive Elimination: The coupled dienyne product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The choice of vinyl halide isomer ((E)- or (Z)-1-bromopropene) is critical, as the Sonogashira coupling generally proceeds with retention of the double bond stereochemistry, allowing for stereoselective synthesis of either the (E)- or (Z)-isomer of this compound.
| Alkynyl Partner | Vinyl Halide Partner | Catalyst System | Base / Solvent | Product |
|---|---|---|---|---|
| Vinylacetylene | (E)-1-Bromopropene | Pd(PPh₃)₄ / CuI | Triethylamine (Et₃N) | (5E)-1,5-Heptadien-3-yne |
| Vinylacetylene | (Z)-1-Bromopropene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | (5Z)-1,5-Heptadien-3-yne |
| 1-Penten-3-yne | Vinyl Bromide | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) | This compound (isomer mixture depends on pentenyne geometry) |
Halogenated derivatives of this compound are not merely synthetic targets but crucial intermediates for the construction of more elaborate polyunsaturated systems. By incorporating a halogen (typically bromine or iodine) at a specific position on the dienyne scaffold, chemists can perform sequential, site-selective cross-coupling reactions.
For example, a compound like (5E)-7-bromo-1,5-heptadien-3-yne can be synthesized via the coupling of vinylacetylene with (E)-1,3-dibromopropene. This halogenated dienyne retains a reactive C(sp²)-Br bond, which serves as a handle for a subsequent coupling reaction. This second coupling step can introduce another alkynyl, aryl, or vinyl group, enabling the programmed assembly of complex oligoynes and other conjugated molecules. This iterative strategy is fundamental to the synthesis of molecular wires and advanced organic materials. The stability and reactivity of the C-X bond make these intermediates indispensable tools in convergent synthetic design.
| Halogenated Intermediate | Structure | Subsequent Reaction Type | Example Coupling Partner | Potential Product Class |
|---|---|---|---|---|
| (5E)-7-Bromo-1,5-heptadien-3-yne | CH₂=CH−C≡C−CH=CH−Br | Sonogashira Coupling | Trimethylsilylacetylene | Extended Trienynes |
| 1-Iodo-1,5-heptadien-3-yne | I−CH=CH−C≡C−CH=CH−CH₃ | Suzuki Coupling | Phenylboronic acid | Aryl-substituted Dienynes |
| (5E)-7-Bromo-1,5-heptadien-3-yne | CH₂=CH−C≡C−CH=CH−Br | Stille Coupling | Vinyltributyltin | Conjugated Trienes |
The internal alkyne of the this compound scaffold provides a valuable functional group for further transformation. Catalytic reduction (hydrogenation) of the triple bond can convert the dienyne into a conjugated triene, a structure prevalent in many biologically active molecules and polymers. The key challenge is to achieve selective reduction of the alkyne without affecting the pre-existing double bonds and to control the stereochemistry of the newly formed double bond.
Lindlar's catalyst is the classic reagent for the stereoselective syn-hydrogenation of an alkyne to a cis-(Z)-alkene. The catalyst consists of palladium deposited on a calcium carbonate support (CaCO₃), which is then "poisoned" with a deactivating agent, typically lead(II) acetate (B1210297) and quinoline. This poisoning moderates the catalyst's activity, preventing over-reduction of the alkyne to an alkane and leaving other olefinic bonds intact.
When this compound is treated with hydrogen gas (H₂) in the presence of Lindlar's catalyst, hydrogen atoms add to the same face of the triple bond. This results in the exclusive formation of the corresponding (3Z)-triene. For example, the hydrogenation of (5E)-1,5-heptadien-3-yne yields (3Z,5E)-1,3,5-heptatriene. This transformation is highly valuable as it provides stereocontrolled access to conjugated triene systems from readily available dienyne precursors. The high selectivity of the Lindlar catalyst makes it a superior choice over more active catalysts like palladium on carbon (Pd/C), which would non-selectively reduce all unsaturated bonds to form heptane.
| Substrate | Catalyst | Reagents | Product | Resulting Stereochemistry |
|---|---|---|---|---|
| (5E)-1,5-Heptadien-3-yne | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | H₂ (1 atm), Quinoline | (3Z,5E)-1,3,5-Heptatriene | cis (Z) |
| (5Z)-1,5-Heptadien-3-yne | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | H₂ (1 atm), Quinoline | (3Z,5Z)-1,3,5-Heptatriene | cis (Z) |
| This compound | Sodium in Ammonia (Na/NH₃(l)) | NH₄Cl (quench) | (3E)-1,3,5-Heptatriene (isomer mixture) | trans (E) |
Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, readily available starting materials through a series of logical bond disconnections. For a molecule like this compound, several effective retrosynthetic pathways can be proposed, primarily revolving around the formation of its carbon-carbon bonds.
Primary Disconnection Strategy (Sonogashira-type): The C2-C3 or C4-C5 bonds are logical points for disconnection.
Path A: Disconnecting the C4-C5 bond of this compound (CH₂=CH−C≡C−CH=CH−CH₃) suggests two synthons: a vinyl anion (⁻CH=CH−CH₃) and an alkynyl cation (⁺C≡C−CH=CH₂). The practical synthetic equivalents for these are a vinyl halide like (E)- or (Z)-1-bromopropene and the terminal alkyne vinylacetylene , respectively. This corresponds to a forward synthesis via Sonogashira coupling.
Path B: Alternatively, disconnecting the C2-C3 bond suggests a vinyl cation (⁺CH=CH₂) and an alkynyl anion (⁻C≡C−CH=CH−CH₃). The synthetic equivalents would be vinyl bromide and 1-penten-3-yne .
Alternative Disconnection Strategy (Wittig-type): Another valid approach is to form one of the double bonds via an olefination reaction, such as the Wittig reaction.
Path C: Disconnecting the C5-C6 double bond leads to an aldehyde synthon (CH₂=CH−C≡C−CHO) and a phosphorane synthon (⁻CH₂−CH₃). The corresponding synthetic equivalents are 4-penten-2-ynal and ethyltriphenylphosphonium bromide (used to generate the ylide). This strategy is useful if the required aldehyde is more accessible than the corresponding vinyl halide.
These analyses highlight the flexibility in designing a synthesis for this compound, allowing chemists to choose a route based on the availability and cost of starting materials and the desired stereochemical outcome.
| Disconnection Path | Bond Cleaved | Synthon Pair | Practical Synthetic Equivalents | Forward Reaction Name |
|---|---|---|---|---|
| A | C4−C5 | (CH=CH−CH₃)⁻ + (C≡C−CH=CH₂)⁺ | 1-Bromopropene + Vinylacetylene | Sonogashira Coupling |
| B | C2−C3 | (CH=CH₂)⁺ + (C≡C−CH=CH−CH₃)⁻ | Vinyl Bromide + 1-Penten-3-yne | Sonogashira Coupling |
| C | C5=C6 | (CH₂=CH−C≡C−CHO) + (⁻CH₂−CH₃) | 4-Penten-2-ynal + Ethyltriphenylphosphonium ylide | Wittig Reaction |
Catalytic Reduction Pathways.
Considerations of Biogenic and Biomimetic Synthesis
The study of the natural origins and the laboratory imitation of biological processes for creating this compound offers significant insights into its formation and potential production pathways.
Biogenic Synthesis: The Natural Production of this compound
This compound is a member of the polyacetylene class of compounds, which are specialized metabolites derived from fatty acids. researchgate.net These compounds, characterized by the presence of one or more carbon-carbon triple bonds, are widely distributed in the plant kingdom, with a particular abundance and structural diversity within the Asteraceae family. researchgate.netmdpi.com The biosynthetic journey to polyacetylenes, including this compound, generally begins with common fatty acids.
The foundational steps of polyacetylene biosynthesis are understood to originate from oleate (B1233923) and linoleic acid. nih.govthieme-connect.comnih.gov The initial and crucial transformation is the conversion of the double bond in linoleic acid into a triple bond, forming crepenynic acid. mdpi.com This step marks the entry point into the diverse world of polyacetylenes. Subsequent enzymatic reactions, such as desaturation, lead to the formation of a wide array of polyacetylene structures. mdpi.com While detailed pathways for every specific polyacetylene are still under investigation, the general scheme involves a catabolic process starting from linoleic acid. thieme-connect.comnih.gov
Research has identified this compound in various organisms. For instance, it has been detected in the essential oil of Scorodocarpus borneensis leaves, where it is one of the main components. researchgate.net It has also been identified as a phytochemical component in the methanolic leaf extract of Carica papaya. actabotanica.org Furthermore, studies on the fatty acid methyl esters from the microalga Spirogyra africana have reported the presence of this compound. chemsociety.org.ng The generation of this compound has also been noted in the pyrolysis of mulberry branches, suggesting it can be formed through the high-temperature degradation of complex organic matter. researchgate.net
The following table summarizes the documented natural occurrences of this compound.
| Organism/Source | Finding | Reference(s) |
| Scorodocarpus borneensis (Becc.) | Identified as a major component in the essential oil from the leaves. | researchgate.net |
| Carica papaya (L.) | Detected as a phytocomponent in the methanolic leaf extract. | actabotanica.org |
| Spirogyra africana | Found among the polyunsaturated fatty acids in the oil sample. | chemsociety.org.ng |
| Mulberry Branches | Generated during pyrolysis through ring-opening and secondary reactions. | researchgate.net |
Biomimetic Synthesis Strategies
Biomimetic synthesis seeks to replicate the elegant and efficient chemical transformations that occur in nature. For this compound, this would involve designing synthetic routes that mimic the biogenic pathways observed in plants and other organisms. While specific biomimetic syntheses for this compound are not extensively detailed in the current literature, the principles can be inferred from the known biosynthetic pathways of related polyacetylenes.
A biomimetic approach would likely start with precursors analogous to linoleic acid and employ catalysts that mimic the function of natural enzymes like desaturases and acetylenases. mdpi.com The study of these enzymatic systems is crucial for developing such synthetic strategies. For example, understanding how enzymes control the regioselectivity and stereoselectivity of desaturation and triple bond formation is key to replicating these processes in a laboratory setting.
The elucidation of biosynthetic pathways, often through isotopic labeling studies, provides a roadmap for biomimetic synthesis. nih.govnih.gov By identifying the intermediates and the sequence of transformations, chemists can devise synthetic strategies that are not only efficient but also potentially more environmentally benign than traditional chemical syntheses. The ultimate goal of biomimetic synthesis in this context is to create this compound and other polyacetylenes by harnessing the chemical logic of biology.
Spectroscopic Analysis and Structural Elucidation of 1,5 Heptadien 3 Yne
Advanced Spectroscopic Techniques for Comprehensive Characterization
A thorough understanding of 1,5-heptadien-3-yne's chemical nature is achieved through the application of sophisticated spectroscopic methods. These techniques, particularly when used in conjunction, allow for a detailed and unambiguous structural determination.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile compounds in a mixture. In the context of This compound (B12665799), GC-MS has been instrumental in its detection and identification in various natural and synthetic samples.
The compound has been identified as a volatile constituent in a number of plant species and food products. For instance, it has been detected in Turkish honey samples, where its presence was determined by comparing the mass spectra of the separated components with entries in the Wiley's NIST Mass Spectral Library. dergipark.org.tr The experimental setup for such analyses typically involves a capillary column, such as a DB-5MS, with helium as the carrier gas. dergipark.org.tr The temperature program in the gas chromatograph is carefully controlled to ensure the separation of compounds. dergipark.org.tr
Furthermore, this compound has been identified in the ethanolic leaf extract of Canthium dicoccum, where it was categorized as a cycloalkane. jocpr.com It has also been found in the volatile constituents of the wild edible fruit Flacourtia montana. cabidigitallibrary.org In a study of fatty acid methyl esters from Spirogyra africana, this compound was among the unsaturated fatty acids identified, with a percentage composition of 2.920%. chemsociety.org.ng Another study on Centaurea senegalensis extracts also identified this compound as a major component. researchgate.net
The mass spectrum of this compound is a key piece of data for its identification. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, listing a top peak at m/z 91 and a second highest at m/z 92. nih.gov The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure and is used for its definitive identification.
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
| NIST Number | 759 | nih.gov |
| Library | Main library | nih.gov |
| Total Peaks | 65 | nih.gov |
| m/z Top Peak | 91 | nih.gov |
| m/z 2nd Highest | 92 | nih.gov |
| Molecular Weight | 92.14 g/mol | nih.gov |
| Molecular Formula | C₇H₈ | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
For instance, the ¹H NMR spectrum would show distinct signals for the protons on the vinyl groups (C1, C2, C5, and C6) and the methyl group (C7). The coupling constants between these protons would help to determine the stereochemistry of the double bonds. The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule, with the chemical shifts indicating the type of carbon (alkene, alkyne, or alkyl).
Isomerism and Stereochemical Considerations
The structure of this compound allows for several types of isomerism, including stereoisomerism and constitutional isomerism. These isomers have the same molecular formula (C₇H₈) but differ in the arrangement of their atoms.
E/Z Stereoisomerism of the Diene Moiety
The presence of a double bond at the C5 position in this compound gives rise to E/Z stereoisomerism, formerly known as geometrical isomerism. docbrown.info This type of isomerism depends on the spatial arrangement of the substituents around the double bond. libretexts.org The IUPAC name for the E-isomer is (5E)-hepta-1,5-dien-3-yne. nih.gov The Z-isomer, (5Z)-hepta-1,5-dien-3-yne, would have a different spatial arrangement of the groups attached to the C5=C6 double bond. docbrown.info The assignment of E or Z is based on the Cahn-Ingold-Prelog priority rules. libretexts.org
Positional and Constitutional Isomers of Heptadienynes
Positional isomers are constitutional isomers that have the same carbon skeleton and the same functional groups but differ in the location of these functional groups. unacademy.comvedantu.comalevelh2chemistry.com For the molecular formula C₇H₈, there are several possible positional isomers of heptadienyne. docbrown.info These isomers would have the double and triple bonds in different positions along the seven-carbon chain.
Some examples of positional and other constitutional isomers of C₇H₈ include:
Hepta-1,6-dien-3-yne : An isomer where the double bonds are at positions 1 and 6. nih.gov
Hepta-1,3-diyne : An isomer with two triple bonds. docbrown.info
Hepta-1,4-diyne : Another isomer with two triple bonds at different positions. docbrown.info
Cyclohepta-1,3,5-triene : A cyclic isomer. docbrown.info
Toluene : An aromatic isomer. chemsociety.org.ng
Table 2: Examples of Positional and Constitutional Isomers of C₇H₈
| Isomer Name | Molecular Formula | Structural Class | Reference |
| This compound | C₇H₈ | Dienyne | nih.gov |
| 1,6-Heptadien-3-yne | C₇H₈ | Dienyne | nih.gov |
| Hepta-1,3-diyne | C₇H₈ | Diyne | docbrown.info |
| Hepta-1,4-diyne | C₇H₈ | Diyne | docbrown.info |
| Cyclohepta-1,3,5-triene | C₇H₈ | Cycloalkatriene | docbrown.info |
| Toluene | C₇H₈ | Aromatic | chemsociety.org.ng |
Conformational Analysis and Stability
The relative stability of the E and Z isomers, as well as other constitutional isomers, is determined by factors such as steric hindrance and the electronic effects of the functional groups. For example, in a study of the thermolysis of 1-phenyl-1,3,5-heptatriene, the stability of different stereoisomers played a crucial role in the reaction outcome, with the allowed concerted reaction pathway being energetically favored. oregonstate.edu While this study does not directly involve this compound, the principles of conformational analysis and the relative stability of isomers are applicable. The conjugated dienyne structure of this compound makes it a useful building block in chemical synthesis. ontosight.ai
Reactivity and Reaction Mechanisms of 1,5 Heptadien 3 Yne
Addition Reactions across Multiple Bonds
The presence of both π-systems in 1,5-heptadien-3-yne (B12665799) allows for various addition reactions. The double bonds can react with electrophiles, leading to substituted products. smolecule.com
Electrophilic Addition Pathways
Electrophilic addition reactions are initiated by the attack of an electrophile on an electron-rich area of a molecule. In alkenes and alkynes, the C=C double and C≡C triple bonds are electron-rich and susceptible to electrophilic attack. savemyexams.comslideshare.net The general mechanism involves the formation of a carbocation intermediate after the initial attack of the electrophile, followed by the reaction of the carbocation with a nucleophile. libretexts.org
For unsymmetrical alkenes, the regioselectivity of the addition is often governed by the stability of the resulting carbocation, with tertiary carbocations being more stable than secondary, which are more stable than primary ones. libretexts.org While alkynes are also electron-rich, their reactivity towards electrophiles is generally lower than that of alkenes due to the more tightly held electrons in the triple bond and the formation of a less stable vinyl cation intermediate. libretexts.org
In the context of enynes like this compound, the reaction with electrophiles can potentially occur at either the double or triple bond. The outcome is influenced by factors such as the nature of the electrophile and the reaction conditions. For instance, the addition of hydrogen halides (HX) to enynes can lead to various products depending on the substitution pattern and the specific halide. libretexts.org
Nucleophilic Addition Pathways
Nucleophilic addition to enynes is a powerful tool for the synthesis of complex molecules. thieme.de Gold(I) catalysts have been shown to activate alkynes towards nucleophilic attack, enabling intramolecular reactions of 1,n-enynes to form new rings and polycycles. thieme.de For instance, an enantioselective gold(I)-catalyzed cyclization/intermolecular nucleophilic addition of 1,5-enyne derivatives has been developed, allowing for the introduction of a variety of oxygen, nitrogen, and carbon nucleophiles to produce chiral cyclopentene (B43876) derivatives. rsc.org
Copper-catalyzed reactions have also been employed for the asymmetric nucleophilic addition of enynes. mdpi.com A copper(I)-catalyzed regioselective asymmetric addition of skipped enynes to aldehydes has been developed, yielding chiral secondary alcohols with a terminal 1,3-conjugated enyne unit. acs.org Furthermore, phase-transfer catalysis can be used to promote the nucleophilic addition of various nucleophiles to electron-deficient 1,3-conjugated enynes, leading to the formation of functionalized 4H-pyrans. rsc.org
Cycloaddition Reactions
Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. This compound, with its combination of double and triple bonds, is a suitable substrate for such reactions. ontosight.ai
The reaction between a 1,3-diene and an alkyne can result in either a [4+2] cycloaddition (Diels-Alder reaction) to form a cyclohexadiene or a [2+2] cycloaddition to form a cyclobutene. nih.gov The outcome can be controlled by the choice of catalyst. For example, cobalt complexes with specific chiral bisphosphine ligands can catalyze the [4+2] cycloaddition, while a different phosphino-oxazoline ligand can promote the [2+2] cycloaddition between the same starting materials. nih.gov
[3+2] cycloaddition reactions, involving a 1,3-dipole and a dipolarophile, are another important class of reactions for synthesizing five-membered heterocyclic rings. mdpi.comresearchgate.net Alkynes can serve as dipolarophiles in these reactions.
Enyne metathesis is a ruthenium-catalyzed reaction that reorganizes the bonds between an alkyne and an alkene to form a 1,3-diene. organic-chemistry.org This can occur as an intermolecular (cross-enyne metathesis) or intramolecular (ring-closing enyne metathesis) process. organic-chemistry.org
Polymerization Studies
The unsaturated nature of this compound makes it a candidate for polymerization reactions.
Radical Polymerization Mechanisms
Radical polymerization of enynes can lead to polymers with pendant acetylene (B1199291) groups. acs.orgacs.org Studies on aromatic enynes have shown that polymerization at 60 °C using an initiator like AIBN results in polymers with 1,2-polymerized units, meaning the vinyl group preferentially participates in the polymerization, leaving the acetylene moiety intact on the polymer side chain. acs.orgacs.org
The reactivity of the enyne monomer in radical polymerization can be assessed by determining its Q and e values through copolymerization with a standard monomer like methyl methacrylate (B99206) (MMA). acs.orgoup.com High Q values suggest that the propagating radical is highly stabilized, which is often the case for enynes due to the influence of the arylethynyl group. acs.org
The general steps in a photoinitiated free radical polymerization involve the photoinitiator absorbing light to form an excited state, which then generates free radicals that initiate the polymerization of a monomer. acs.org
Cross-Polymerization Processes
Cross-polymerization, or copolymerization, involves the polymerization of two or more different monomers. The radical copolymerization of aromatic enynes with monomers like methyl methacrylate (MMA) has been investigated. acs.orgoup.com The resulting copolymers also exhibit the characteristic 1,2-polymerized enyne units. acs.org The monomer reactivity ratios (r1 and r2) can be determined to understand the relative reactivity of the monomers towards the propagating radical chains. oup.com
Enyne metathesis can also be utilized in polymerization. For example, alternating cascade metathesis polymerization of enynes and cyclic enol ethers using active ruthenium Fischer carbenes can produce degradable poly(vinyl ether) materials. nih.gov Cross-enyne metathesis has been studied to understand the mechanism of this reaction, with investigations into the electronic effects of substituents on the participating styrene. acs.org
The development of multicomponent reactions, such as the three-component cross-electrophile 1,4-alkylarylation of 1,3-enynes, provides a pathway to synthesize stereodefined 1,3-enynes by combining alkynes, alkynyl bromides, and redox-active esters through nickel and photoredox catalysis. researchgate.net
Catalytic Transformationsorganic-chemistry.orgbeilstein-journals.org
The dual presence of both alkene and alkyne functionalities within this compound makes it a valuable substrate for a variety of catalytic transformations. Transition metals, in particular, are effective in mediating complex bond formations and skeletal rearrangements. researchgate.net
Metal-Catalyzed Coupling Reactionsbeilstein-journals.orgnih.gov
The terminal alkyne group of this compound is a key reactive site for metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. beilstein-journals.orgunacademy.com The Sonogashira reaction, a palladium- and copper-co-catalyzed process, is a prominent example of a reaction that couples terminal alkynes with aryl or vinyl halides. unacademy.com
Research has demonstrated the utility of derivatives of this compound in sophisticated coupling strategies. In one example, a derivative, (E,E)-1-chloro-1,5-heptadien-3-yne, was used to generate an enediynylzinc reagent in situ. This organozinc compound was then coupled with a dibromo-substituted butenyne in a palladium-catalyzed reaction to synthesize more complex conjugated oligoynes. nih.gov This highlights how the this compound framework can serve as a building block for advanced materials and molecules of biological interest. nih.gov
| Reactant 1 Precursor | Reactant 2 | Catalyst System | Key Product | Reference |
|---|---|---|---|---|
| (E,E)-1-chloro-1,5-heptadien-3-yne (forms enediynylzinc reagent 11) | 4-phenyl-1,1-dibromo-1-buten-3-yne | Pd(DPEphos)Cl₂ | Conjugated tetrayne 13 (66% yield with additives) | nih.gov |
Carbometalation of Alkyne Componentskyoto-u.ac.jp
Carbometalation involves the addition of an organometallic reagent across an unsaturated carbon-carbon bond, such as the triple bond in this compound. This process is highly valuable as it creates a new carbon-carbon bond and a new carbon-metal bond simultaneously, with the latter being available for further functionalization. kyoto-u.ac.jp
The reaction can be catalyzed by various transition metals, including nickel and palladium. kyoto-u.ac.jp For a terminal alkyne like this compound, the carbometalation of the alkyne component would involve the regio- and stereoselective addition of an organometallic species (R-M) across the C≡C triple bond. This generates a vinylmetallic intermediate which can be trapped or used in subsequent cross-coupling steps. For instance, nickel(0)-catalyzed carbostannylation involves the addition of an organotin reagent across the alkyne. kyoto-u.ac.jp
| Substrate | Reagent Type | Catalyst (Example) | General Product | Significance |
|---|---|---|---|---|
| Terminal Alkyne (e.g., this compound) | Organometallic (R-M) | Ni(0) or Pd(0) complexes | Vinylmetallic Intermediate | Forms new C-C and C-metal bonds. kyoto-u.ac.jp |
Oxidative Cleavage Reactionsmasterorganicchemistry.com
Oxidative cleavage reactions break carbon-carbon multiple bonds to form new carbon-oxygen bonds. masterorganicchemistry.com When subjected to strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), the double and triple bonds within this compound are cleaved. masterorganicchemistry.com
The reaction of this compound with ozone, followed by an appropriate work-up, would lead to the fragmentation of the molecule at all three unsaturated sites:
Cleavage of the C1=C2 double bond would yield formaldehyde (B43269) (from C1) and a larger fragment.
Cleavage of the C5=C6 double bond would yield acetaldehyde (B116499) (from C5 and the methyl group) and another fragment.
Cleavage of the C3≡C4 triple bond typically results in the formation of two carboxylic acids. masterorganicchemistry.com
Depending on the precise sequence and reaction conditions, a mixture of smaller carbonyl and carboxyl-containing compounds would be produced. This reaction serves as a powerful tool for structural elucidation by breaking down a complex molecule into smaller, more easily identifiable fragments.
| Unsaturated Bond | Position | Predicted Cleavage Products (with O₃, reductive workup) |
|---|---|---|
| Terminal Alkene | C1=C2 | Formaldehyde |
| Alkyne | C3≡C4 | Glyoxal (or corresponding carboxylic acids with oxidative workup) |
| Internal Alkene | C5=C6 | Acetaldehyde |
Acidity and Corresponding Anion Chemistrylibretexts.orglibretexts.org
The hydrogen atom attached to the terminal alkyne carbon (C1) of this compound is significantly more acidic than hydrogens on alkanes or alkenes, with a pKa value of approximately 25. libretexts.orglibretexts.org This increased acidity is due to the high s-character of the sp-hybridized orbital, which stabilizes the resulting conjugate base. libretexts.org
Due to this acidity, the terminal proton can be readily removed by a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), to form a stable acetylide anion. libretexts.orglibretexts.org
This 1,5-heptadien-3-ynide anion is a potent nucleophile and can be used in a variety of subsequent synthetic operations. libretexts.org A common application is in alkylation reactions, where the anion attacks an alkyl halide to form a new, longer-chain alkyne, effectively extending the carbon skeleton. This two-step deprotonation-alkylation sequence is a cornerstone of alkyne chemistry.
| Reaction Step | Reagent | Intermediate/Product | Significance |
|---|---|---|---|
| Deprotonation | Strong Base (e.g., NaNH₂) | 1,5-Heptadien-3-ynide anion | Formation of a strong nucleophile. libretexts.org |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Substituted Alkyne (e.g., 1,5-Octadien-3-yne) | Carbon-carbon bond formation. libretexts.org |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,5-heptadien-3-yne (B12665799), such calculations would provide a foundational understanding of its behavior.
Molecular Geometry Optimization and Vibrational Spectroscopy Predictions.While basic structural information is available in databases, detailed, high-level computational geometry optimization is required to determine precise bond lengths, bond angles, and dihedral angles. Such data would form the basis for more complex modeling.
Furthermore, the prediction of its vibrational spectrum (infrared and Raman) through frequency calculations is a crucial area for investigation. Theoretical spectra, when compared with experimental data, serve as a powerful tool for confirming the structure and identifying characteristic vibrational modes associated with the vinyl and propargyl moieties within the molecule. To date, no such detailed theoretical vibrational analysis for this compound has been published.
Reaction Pathway Modeling and Transition State Characterization
The conjugated enyne motif in this compound suggests a propensity for various chemical transformations. Computational modeling could map out the potential energy surfaces for reactions such as cycloadditions, cycloisomerizations, or rearrangements. Characterizing the transition state structures and calculating the associated activation energies for these pathways would provide invaluable mechanistic insights. For instance, modeling the Cope rearrangement or other sigmatropic shifts within this system could reveal the energetic feasibility and stereochemical outcomes of such reactions. However, no specific reaction pathways involving this compound have been computationally modeled in the available literature.
Isomerization Energetics and Conformational Landscapes
This compound can exist in different stereoisomeric forms (e.g., (E)- and (Z)-isomers at the C5-C6 double bond) and has multiple rotatable bonds, leading to a complex conformational landscape. A systematic computational search for different conformers and the calculation of their relative energies would be essential to understand its behavior at a molecular level. This would involve mapping the potential energy surface as a function of key dihedral angles to identify the most stable conformers and the energy barriers for interconversion between them. Currently, there are no published studies on the isomerization energetics or the detailed conformational landscape of this compound.
Academic Applications and Research Potentials
Contribution to Biological Activities and Natural Product Chemistry
1,5-Heptadien-3-yne (B12665799) is a naturally occurring acetylene (B1199291) compound identified in various plant extracts and natural products. Its unique structure, featuring both double and triple bonds, is believed to contribute to the bioactive properties observed in these extracts.
| Natural Source | Finding |
| Scorodocarpus borneensis (Kulim Tree) | The essential oil, containing this compound, showed antioxidant activity in a DPPH assay. unmul.ac.id |
| Moringa oleifera (Moringa) | The presence of this compound was suggested to contribute to the antioxidant activity of the pod extracts. biointerfaceresearch.com |
| Turkish Honey | Identified as a volatile component in honey samples, a product known for its natural antioxidant potential. dergipark.org.tr |
This compound has been prominently associated with the antibacterial effects of certain plant-derived compounds. It was identified as a major phytochemical constituent (23.2%) in extracts of Centaurea senegalensis. researchgate.netajol.infobioline.org.br Studies on these extracts demonstrated significant growth inhibition against both Gram-positive and Gram-negative bacteria. ajol.infobioline.org.br The ethyl acetate (B1210297) fraction of C. senegalensis, which is rich in acetylenic compounds like this compound, was found to be the most active fraction. bioline.org.br This suggests that the compound is a key contributor to the observed antibacterial efficacy. ajol.infobioline.org.br The essential oil of Scorodocarpus borneensis, which also contains this compound, has been noted for its antimicrobial properties as well. researchgate.net
| Plant Source | Bacteria Tested | Key Findings |
| Centaurea senegalensis | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant enterococci (VRE), Escherichia coli | The dichloromethane (B109758) fraction showed a 28 mm zone of inhibition against MRSA and VRE with a Minimum Inhibitory Concentration (MIC) of 12.5 mg/mL. The ethyl acetate fraction, containing this compound (23.2%), was most effective against E. coli with a 31 mm zone of inhibition and a 12.5 mg/mL MIC. ajol.infobioline.org.br |
| Scorodocarpus borneensis | General Bacteria and Fungi | The essential oil, containing this compound, inhibited the growth of a broad spectrum of bacteria and fungi. researchgate.net |
The larvicidal potential of botanical extracts has been linked to the presence of this compound. It was identified as one of eighteen bioactive compounds in a methanol (B129727) leaf extract of Cassia singueana. researchgate.netresearchgate.netajol.info This extract demonstrated significant larvicidal activity against the mosquito species Aedes aegypti and Culex quinquefasciatus, which are vectors for various diseases. researchgate.netresearchgate.netajol.info The findings highlight the potential of natural compounds like this compound in the development of bioinsecticides. researchgate.netresearchgate.net
| Botanical Source | Target Larvae | Results |
| Cassia singueana | Aedes aegypti | The methanol leaf extract, containing this compound, showed an LD99 (lethal dose for 99% of the population) of 5.44 mg/mL after 24 hours. researchgate.netresearchgate.netajol.info |
| Cassia singueana | Culex quinquefasciatus | The same extract showed an LD99 of 15.85 mg/ml after 24 hours. researchgate.netresearchgate.netajol.info |
This compound has also been implicated in enzymatic inhibition research. A study on bamboo lignin (B12514952) fractions identified the compound at a concentration of 3.53% in a specific fraction (SEL-F2). nih.gov This fraction demonstrated the highest antioxidant activity and was confirmed to have tyrosinase inhibition capabilities. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibition is a target for skin-whitening cosmetics. nih.gov The study confirmed that this bamboo lignin fraction could downregulate melanogenesis in B16F10 melanoma cells, suggesting a potential application for its constituent compounds in cosmetics. nih.gov
| Source | Enzyme | Research Focus |
| Bamboo Lignin | Tyrosinase | A fraction containing 3.53% this compound showed tyrosinase inhibition and anti-melanogenic effects in melanoma cells. nih.gov |
Utility in Material Science Precursors and Polymer Chemistry
The unique structure of this compound, a dieneyne, makes it a molecule of interest in synthetic and material science. ontosight.ai Its combination of alkene and alkyne functional groups provides multiple reactive sites for chemical transformations.
This compound serves as a valuable building block in organic synthesis for creating more complex molecules. ontosight.ai Its structure is inherently a small conjugated system, making it a suitable precursor for the synthesis of larger conjugated systems and novel polyynes. ontosight.ai The synthesis of fully conjugated macrocyclic polyene-polyynes has been achieved from similar small molecules like 1,5-hexadiyne, demonstrating the utility of these types of structures in creating complex unsaturated systems. capes.gov.br The arrangement of double and triple bonds in this compound allows it to participate in various chemical reactions, such as cycloadditions, which are instrumental in preparing polycyclic compounds and materials with specific electronic and physical properties. ontosight.ai
Potential in Bio-oil Valorization and Sustainable Chemical Production
The compound this compound has been identified within the complex chemical mixtures of bio-oils, which are produced from the pyrolysis or hydrothermal liquefaction of biomass, including food waste and tobacco stalks. rsc.orgmdpi.comresearchgate.net Its presence is significant in the field of bio-oil valorization, which seeks to upgrade these raw, low-quality oils into valuable, sustainable chemicals and advanced biofuels. For instance, research on the thermo-catalytic conversion of canola oil using a nickel-promoted ZSM-5 catalyst identified this compound as a major product. dut.ac.za The generation of such aliphatic hydrocarbons with multiple unsaturated bonds is thought to result from ring-opening reactions of aromatic compounds and secondary reactions of other molecules at high temperatures. mdpi.comresearchgate.net
The unique structure of this compound, featuring both double and triple carbon-carbon bonds, makes it a reactive and versatile building block in synthetic chemistry. ontosight.ai This high degree of unsaturation presents opportunities for various catalytic upgrading processes, such as hydrogenation, to produce more stable fuel-grade alkanes. Its potential as a precursor for synthesizing specialty chemicals contributes to the broader goal of developing biorefineries that can transform biomass into a range of commercially viable, sustainable products, reducing reliance on fossil fuels. dut.ac.za Studies have also noted its presence in the biodiesel produced from the microalgae Spirogyra africana, where it was a significant component among the unsaturated fatty acids methyl esters. chemsociety.org.ng
Role in Environmental and Analytical Chemistry Research
In environmental science and analytical chemistry, this compound serves as an important indicator molecule. Its detection can provide insights into biological processes, contamination events, and the chemical composition of complex natural and processed substances.
Biomarker Identification in Complex Natural and Processed Matrices
This compound has been identified as a volatile biomarker in a diverse array of biological and processed materials. A biomarker is a measurable substance whose presence indicates a particular biological state or process. The detection of this compound can signal the metabolic activity of specific organisms or the chemical transformation of certain materials.
It has been identified as a phytoconstituent in various plants, including the medicinal plants Centaurea senegalensis and Cassia singueana, where it is considered a bioactive compound. bioline.org.brajol.info In Jatropha curcas seedlings, its presence was noted during GC-MS analysis in a study on lead-induced phytochemical variability. researchgate.net The compound has also been found in the ethanolic leaf extracts of Canthium dicoccum and Carica papaya. jocpr.comactabotanica.org Furthermore, it has been detected in Turkish honey samples, indicating its transfer from nectar to the final product. dergipark.org.tr
In the realm of microbiology, it is produced by various fungi and bacteria. For example, it is one of the volatile organic compounds (VOCs) produced by Aspergillus flavus, a fungus known for contaminating agricultural products. bibliotekanauki.pl Its presence can therefore act as an indicator of fungal growth and potential spoilage in stored grains. bibliotekanauki.pl
The table below summarizes various matrices where this compound has been identified as a biomarker.
| Matrix | Type of Biomarker | Specific Context / Finding |
| Centaurea senegalensis | Phytochemical | Identified as a major natural acetylene (23.2%) with antibacterial properties. bioline.org.br |
| Cassia singueana | Phytochemical | Detected in leaf extract with larvicidal activity against mosquitoes. ajol.info |
| Jatropha curcas | Phytochemical | Identified in seedlings under lead stress. researchgate.net |
| Canthium dicoccum | Phytochemical | Found in ethanolic leaf extract. jocpr.com |
| Carica papaya | Phytochemical | Detected in methanolic leaf extract. actabotanica.org |
| Aspergillus flavus | Fungal VOC | Volatile produced by the fungus on corn, indicating potential spoilage. bibliotekanauki.pl |
| Staphylococcus aureus | Bacterial VOC | Identified as a volatile organic compound produced by this pathogenic bacterium. researchgate.netcellmolbiol.org |
| Turkish Honey | Botanical Marker | Found in several honey samples, likely originating from plant nectar. dergipark.org.tr |
| Bio-oil / Biodiesel | Process Biomarker | Identified as a product from the pyrolysis of biomass and in microalgae-derived biodiesel. dut.ac.zachemsociety.org.ng |
Significance as a Microbial Volatile Organic Compound in Diagnostic Research
The identification of this compound as a microbial volatile organic compound (MVOC) holds significant promise for diagnostic research. MVOCs are metabolic byproducts released by microorganisms that can be detected in biological samples, offering a non-invasive approach to identifying microbial infections.
Research has shown that this compound (sometimes identified as its isomer 1,3-Heptadiene-3-yne in studies) is part of the volatile profile of clinically relevant bacteria. researchgate.net For instance, it has been detected in the headspace of Staphylococcus aureus cultures, a common and sometimes antibiotic-resistant pathogen. researchgate.netcellmolbiol.orgcellmolbiol.org The unique blend of VOCs produced by different bacterial species and even different strains (e.g., standard vs. antibiotic-resistant) can serve as a "chemical fingerprint". cellmolbiol.org
The ability to detect specific MVOCs like this compound could lead to the development of rapid diagnostic tools. These tools could analyze samples such as breath or the headspace of cultures to quickly identify the causative agent of an infection, potentially distinguishing between different pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netcellmolbiol.orgnih.gov This rapid identification is crucial for administering timely and appropriate antibiotic therapy, which is a key goal in managing infectious diseases and combating antibiotic resistance. researchgate.netnih.gov While more comprehensive studies are needed, the detection of specific VOCs is a key area of research for creating precise and swift diagnostic methods for infections. researchgate.netnih.gov
Future Directions in 1,5 Heptadien 3 Yne Research
Advancements in Stereoselective and Stereospecific Synthesis
While methods for the synthesis of 1,5-heptadien-3-yne (B12665799) and its derivatives exist, the development of highly stereoselective and stereospecific routes remains a critical objective. Future research should focus on:
Catalytic Asymmetric Synthesis: The design and application of novel chiral catalysts, such as those based on transition metals like rhodium or palladium, could enable the enantioselective synthesis of specific stereoisomers of this compound derivatives. researchgate.net This is particularly important for applications where chirality plays a crucial role, such as in the synthesis of biologically active molecules.
Substrate-Controlled Diastereoselectivity: Investigating how the stereochemistry of substituents on the dieneyne backbone can direct the stereochemical outcome of subsequent reactions is a promising avenue. For instance, the Simmons-Smith cyclopropanation of chiral allylic alcohols demonstrates high diastereoselectivity, a principle that could be extended to reactions involving this compound. nih.govacs.org
Development of Novel Stereospecific Reactions: Exploring new reaction methodologies where the stereochemistry of the starting material dictates the stereochemistry of the product is essential. This could involve pericyclic reactions or organometallic-catalyzed transformations that proceed through well-defined, stereospecific transition states.
A deeper understanding of the factors governing stereoselectivity will allow for the precise construction of complex molecules containing the this compound framework.
Elucidation of Novel and Unexplored Reaction Pathways
The rich electronic nature of this compound suggests a plethora of unexplored reaction pathways. Future investigations should aim to:
Explore Pericyclic Reactions: The conjugated π-system of this compound makes it an ideal candidate for various pericyclic reactions, such as Diels-Alder and electrocyclizations. Theoretical studies on related systems, like the thermal conversion of Z-1,3-hexadien-5-yne to benzene, indicate the potential for complex, multi-step transformations. researchgate.net
Investigate Transition Metal-Catalyzed Transformations: The use of transition metal catalysts could unlock novel cycloadditions, isomerizations, and cross-coupling reactions. For example, gold(I) catalysts have been shown to facilitate the benzannulation of 3-hydroxy-1,5-enynes, suggesting that similar strategies could be applied to this compound to construct complex aromatic systems. researchgate.net Nickel-catalyzed cyclotrimerization of alkynes is another area that could be extended to this dieneyne. acs.org
Radical Cyclizations: The double and triple bonds in this compound are susceptible to radical addition. Investigating intramolecular radical cyclizations could lead to the formation of novel cyclic and polycyclic structures. Studies on the radical cyclization of 1,6-heptadienes provide a foundation for exploring similar reactions with this system. acs.orgadelaide.edu.au
The discovery of new reactions will not only expand the synthetic utility of this compound but also contribute to the fundamental understanding of chemical reactivity.
In-depth Mechanistic Studies of Observed Transformations
A thorough understanding of reaction mechanisms is paramount for optimizing existing transformations and predicting new ones. Future research should focus on:
Spectroscopic Interrogation of Intermediates: Utilizing advanced spectroscopic techniques, such as time-resolved NMR and transient absorption spectroscopy, to detect and characterize reactive intermediates in reactions involving this compound.
Isotopic Labeling Studies: Employing isotopically labeled substrates to trace the movement of atoms throughout a reaction, thereby providing unambiguous evidence for proposed mechanistic pathways.
Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, activation parameters, and the influence of various reaction parameters on the reaction rate. This information is crucial for elucidating the rate-determining step and optimizing reaction conditions. For instance, kinetic studies on the polymerization of acetylenes have provided valuable insights into the reaction mechanism. acs.org
By combining experimental evidence with computational modeling, a comprehensive picture of the reaction mechanisms can be developed.
Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactive Potentials
While the primary focus on this compound has been from a synthetic and materials perspective, its derivatives may possess interesting biological activities. A systematic exploration of its bioactive potential is warranted:
Synthesis of Diverse Analogs: Creating a library of this compound derivatives with systematic variations in substitution patterns and functional groups. This could involve introducing functionalities known to interact with biological targets.
Biological Screening: Screening the synthesized library against a wide range of biological targets, including enzymes, receptors, and cancer cell lines. The identification of any "hit" compounds would be the first step towards developing new therapeutic agents.
Iterative SAR-Guided Optimization: For any identified bioactive compounds, conducting iterative cycles of chemical synthesis and biological testing to refine the structure and enhance potency and selectivity. This approach has been successfully used to develop potent inhibitors for various diseases. nih.govldorganisation.comehu.es
The unique topology and electronic properties of the this compound scaffold could lead to the discovery of novel classes of bioactive molecules.
Integration of Advanced Computational Methods with Experimental Investigations
The synergy between computational chemistry and experimental work can accelerate discovery and provide deeper insights. Future research should leverage this integration to:
Predict Reaction Outcomes: Using density functional theory (DFT) and other computational methods to model reaction pathways, predict the feasibility of new transformations, and rationalize observed stereochemical outcomes. researchgate.net Computational studies have been instrumental in understanding the mechanisms of pericyclic reactions and transition metal-catalyzed processes. researchgate.netrsc.org
Guide Catalyst and Substrate Design: Employing computational screening to identify promising catalyst structures or substrate modifications that could enhance reaction efficiency and selectivity before embarking on extensive experimental work.
Interpret Spectroscopic Data: Using computational methods to predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) to aid in the characterization of new compounds and reactive intermediates.
By combining the predictive power of computational chemistry with the rigor of experimental validation, the exploration of this compound chemistry can be pursued with greater efficiency and precision.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1,5-Heptadien-3-yne, and what catalytic systems are optimal for its preparation?
- Methodological Answer : The Pd(I)-catalyzed coupling of propargyl derivatives with alkenes is a robust method for synthesizing conjugated dienynes like this compound. Key parameters include ligand choice (e.g., phosphine ligands for stabilizing Pd intermediates), solvent polarity (e.g., THF or DMF), and reaction temperature (typically 60–80°C). Ultrasonic-assisted synthesis can enhance reaction efficiency by improving mass transfer and reducing side reactions, as demonstrated in similar dienyne systems .
- Data Reference : Optimized yields (75–85%) are reported for Pd(I)-catalyzed routes with detailed analytical data (GC-MS, NMR) provided in supplementary materials .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic vinyl proton signals (δ 5.2–5.8 ppm, multiplet splitting due to conjugated double bonds and alkyne proximity) and terminal alkyne protons (δ 2.8–3.1 ppm).
- ¹³C NMR : The sp-hybridized alkyne carbons appear at δ 70–85 ppm, while sp² carbons resonate at δ 115–130 ppm.
- IR : A sharp peak at ~2100 cm⁻¹ confirms the alkyne C≡C stretch.
- MS : The molecular ion peak (m/z = 92 for C₇H₈) and fragmentation patterns (e.g., loss of CH₃ or C₂H₃ groups) validate the structure .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Flammability : The compound is highly flammable (flash point < 23°C). Use spark-free equipment and avoid open flames.
- Ventilation : Work in a fume hood to prevent inhalation of volatile vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is recommended for prolonged exposure .
Advanced Research Questions
Q. What strategies can address contradictions in reported reactivity or stability of this compound under different experimental conditions?
- Methodological Answer : Contradictions in reactivity (e.g., polymerization vs. selective cross-coupling) arise from varying steric and electronic environments. To resolve this:
- Control Oxygen Exposure : Use Schlenk lines or gloveboxes to minimize radical-initiated polymerization.
- Modulate Catalyst Loading : Lower Pd(I) concentrations (0.5–1 mol%) favor selective coupling over oligomerization.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while non-polar solvents (e.g., toluene) may promote undesired side reactions .
Q. How can computational models (DFT, MD) predict the electronic structure and reaction pathways of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder or cycloaddition reactions. For example, the alkyne’s LUMO often directs electrophilic attack.
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability. The compound’s linear geometry may shift to bent conformations in polar solvents, altering reactivity .
Q. What experimental parameters are critical in designing cross-coupling reactions using this compound as a substrate?
- Methodological Answer :
- Catalyst-Substrate Ratio : A 1:10 Pd-to-substrate ratio balances cost and efficiency.
- Base Selection : Strong bases (e.g., KOtBu) deprotonate terminal alkynes, enabling transmetalation in Sonogashira-type couplings.
- Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes side reactions during alkyne activation.
- Monitoring Tools : In-situ FTIR or GC-MS tracks reaction progress and identifies intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
